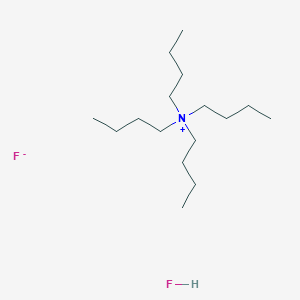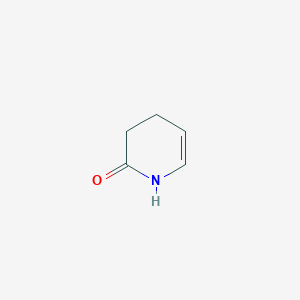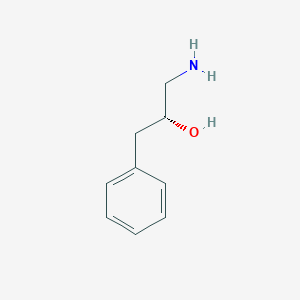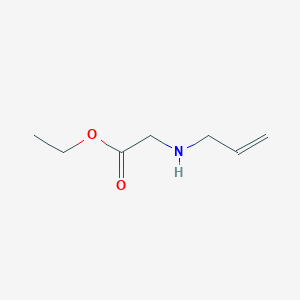
乙酰丙酸乙酯(烯丙氨基)
概述
描述
Ethyl (allylamino)acetate is a compound that can be synthesized through various chemical reactions involving allylamine as a starting material. The compound is characterized by the presence of an allyl group attached to an amino function, which is further linked to an ethyl acetate moiety. This structure allows for a range of chemical transformations due to the presence of multiple reactive sites, such as the double bond in the allyl group and the nucleophilic nitrogen in the amino group.
Synthesis Analysis
The synthesis of related compounds has been demonstrated through regioselective coupling reactions. For instance, ethyl 2-((alkylamino)(cyano)methyl) acrylates have been synthesized from ethyl 2-(bromomethyl)-3-cyanoacrylate and primary amines, yielding good results . Although not directly synthesizing Ethyl (allylamino)acetate, this method provides insight into the potential synthetic routes that could be adapted for its production. Additionally, the use of a modified Yamaguchi reagent has been reported for the synthesis of various amides and peptides, which could be relevant for further functionalization of Ethyl (allylamino)acetate .
Molecular Structure Analysis
The molecular structure of compounds similar to Ethyl (allylamino)acetate has been elucidated using techniques such as single crystal X-ray diffraction. For example, the crystal structure of ethyl-3(allylamino)-9,9-dimethyl-7,11-dioxo-1,5-diphenylspiro[5.5]undec-2-en-2-carboxylate was determined, revealing the spatial arrangement of the allylamino group within a complex molecular framework . This analysis is crucial for understanding the reactivity and interaction of such compounds with other chemical entities.
Chemical Reactions Analysis
The chemical reactivity of Ethyl (allylamino)acetate can be inferred from related compounds. Multicomponent reactions have been employed to synthesize novel compounds, such as ethyl 2-((1H-benzo[d]imidazol-2-ylamino)(aryl)methylthio)acetates, using homogeneous catalysts like Ni(NO3)2.6H2O . These reactions typically offer high yields and short reaction times, suggesting that Ethyl (allylamino)acetate could also participate in similar efficient transformations.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of Ethyl (allylamino)acetate are not directly reported in the provided papers, the properties of structurally related compounds can provide valuable insights. The solubility, melting points, and stability of such compounds are influenced by their molecular structure, particularly the functional groups present. For instance, the presence of an ester group typically affects the compound's hydrophobicity and solubility in organic solvents. The allyl group could also impart reactivity towards radical and nucleophilic additions, which would be important in understanding the compound's behavior in various chemical environments.
科学研究应用
配位插入共聚
烯丙基单体的配位插入共聚,包括受保护的烯丙胺(如乙酰丙酸乙酯(烯丙氨基)),与乙烯使用钯/膦-磺酸盐催化剂,代表了聚合物化学的重大进展。该过程产生高度线性的共聚物,其链内单元衍生自烯丙基单体,展示了烯丙胺在创造具有定制性能的新聚合物材料中的效用 (Ito 等人,2011)。
分子和晶体结构分析
涉及烯丙胺的多组分缩合,导致复杂的结构,如乙基-3(烯丙氨基)-9,9-二甲基-7,11-二氧代-1,5-二苯基-螺[5.5]十一环-2-烯-2-羧酸酯,强调了该化合物在促进对分子和晶体结构的理解中的作用。通过单晶 X 射线衍射探索的这种合成突出了乙酰丙酸乙酯(烯丙氨基)衍生物在材料科学和结构化学中的潜力 (Magerramov 等人,2014)。
生物催化乙醇和乙酸生成乙酸乙酯
通过生物质衍生糖的微生物转化从可再生资源生产乙酸乙酯代表了对传统、不可持续和能源密集型工艺的可持续替代方案。探索生物催化乙醇和乙酸生成乙酸乙酯,特别是使用体外脂肪酶,为生物技术开辟了新的途径,用于生产环保溶剂 (Zhang 等人,2020)。
丙烯酸乙酯的合成
通过烯丙基溴与伯胺的反应合成 2-[烷基氨基(二乙氧基膦酰基)甲基]丙烯酸乙酯,展示了乙酰丙酸乙酯(烯丙氨基)在有机合成中的效用,特别是在具有材料科学和化学合成中间体潜在应用的新型丙烯酸酯的合成中 (Kraiem 等人,2003)。
生物技术生产和微生物合成
利用酵母菌和工程化大肠杆菌在厌氧条件下将糖转化为乙酸乙酯的乙酸乙酯生物技术生产,说明了乙酰丙酸乙酯(烯丙氨基)衍生物在可再生能源和绿色溶剂生产中的潜力。这种方法对于提高生产效率和经济可行性特别有希望,为石化工艺提供了替代方案 (Bohnenkamp 等人,2020)。
安全和危害
未来方向
While specific future directions for Ethyl (allylamino)acetate are not mentioned in the search results, there are indications of ongoing research into the synthesis and applications of related compounds. For instance, there is interest in the microbial production of ethyl acetate , and the development of allyl–allyl cross-coupling reactions .
属性
IUPAC Name |
ethyl 2-(prop-2-enylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-3-5-8-6-7(9)10-4-2/h3,8H,1,4-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXVIASGAMNRDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401297264 | |
| Record name | N-2-Propen-1-ylglycine ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401297264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (allylamino)acetate | |
CAS RN |
3182-79-4 | |
| Record name | N-2-Propen-1-ylglycine ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3182-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-2-Propen-1-ylglycine ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401297264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

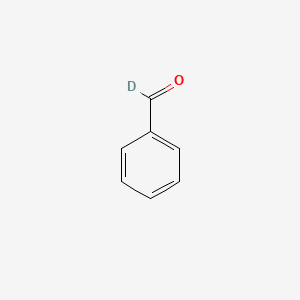
![2-[(2-Aminoethyl)(methyl)amino]ethanol](/img/structure/B1337796.png)
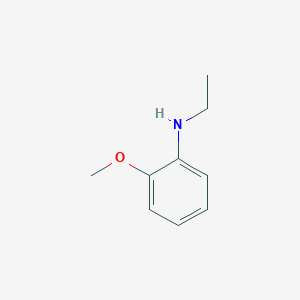
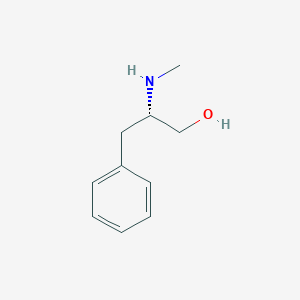
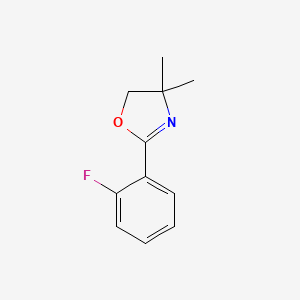
![[1,4'-Bipiperidine]-1'-acetic acid](/img/structure/B1337803.png)
